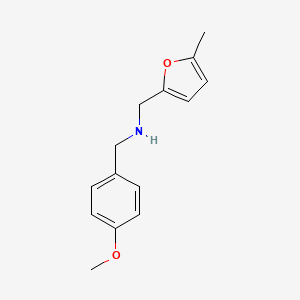

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine

Description

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 g/mol This compound is characterized by the presence of a methoxybenzyl group and a methylfuran-2-ylmethyl group connected to an amine functional group

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11-3-6-14(17-11)10-15-9-12-4-7-13(16-2)8-5-12/h3-8,15H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRZZSIGHKSYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 5-methylfuran-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine. For instance, derivatives with furan moieties have shown significant activity against various cancer cell lines. In a study evaluating a series of acridine derivatives, compounds with similar structural features exhibited growth inhibition rates exceeding 50% in NCI-60 cell line testing, indicating promising anticancer potential .

Enzyme Inhibition

The compound's structural motif suggests potential activity as an enzyme inhibitor. Compounds incorporating methoxy and furan groups have been studied for their inhibitory effects on phosphodiesterase enzymes (PDE), which are crucial in cellular signaling pathways. For example, modifications to the benzyl ring have been shown to affect the potency of PDE5 inhibitors, with certain substitutions enhancing their efficacy . The specific interactions of the methoxy group at different positions may influence the compound's binding affinity and inhibitory capacity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of compounds related to (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine for their anticancer activities. The results indicated that compounds with similar structural features demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC values around 1 µM . This suggests that further exploration into this compound could yield effective anticancer agents.

Case Study 2: PDE Inhibition

Research published in Molecules examined the inhibitory effects of various benzylamino derivatives on PDE5. The study found that specific substitutions on the benzyl ring could enhance the inhibitory activity significantly, with some compounds showing IC values as low as 3.39 µM . This highlights the potential for (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine in drug development aimed at treating erectile dysfunction or pulmonary hypertension.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine: C14H17NO2

(4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amine: C14H17NOS

(4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amine: C14H17N2O

Uniqueness

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a methoxy-substituted benzyl group and a furan moiety. The unique structural features contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with furan and amine functionalities often exhibit significant anticancer properties. For instance, derivatives similar to (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine have shown cytotoxic effects against various cancer cell lines. A study highlighted that several furan derivatives resulted in more than 50% growth inhibition in the NCI-60 cancer cell line panel, indicating promising anticancer activity .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|---|

| (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine | MCF-7 | TBD | TBD |

| Similar Furan Derivative | A549 | 0.72 | >50% |

| Another Furan Compound | HCT116 | <4 | >50% |

Neuroactive Properties

There is emerging evidence suggesting that furan derivatives may exhibit neuroactive properties. These compounds could potentially influence neurotransmitter systems, although specific studies on (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine are still needed to elucidate these effects .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that compounds structurally related to (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine showed inhibition of phosphodiesterase (PDE) enzymes, with varying degrees of potency based on structural modifications. This suggests a potential pathway for therapeutic applications in conditions like erectile dysfunction or pulmonary hypertension .

- Cytotoxicity Testing : In vitro tests conducted on various cancer cell lines revealed that certain analogs exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations. This emphasizes the need for further exploration into the structure-activity relationship of this compound .

Comparative Analysis with Similar Compounds

The uniqueness of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine lies in its combination of functional groups. Below is a comparative table highlighting its characteristics alongside similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine | C14H17NO2 | Methoxy and furan groups | Potential anticancer and neuroactive |

| (4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amine | C14H17NOS | Thiophene instead of furan | Anticancer properties |

| (4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amine | C14H17N2O | Pyridine ring present | Neuroactive properties |

Q & A

Q. What are the key synthetic pathways for (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic Substitution : React 4-methoxybenzylamine with 5-methylfuran-2-ylmethyl halide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Catalyze with K₂CO₃ at 60–80°C for 12–24 hours .

- Reductive Amination : Use 5-methylfurfural and 4-methoxybenzylamine with NaBH₃CN or NaBH(OAc)₃ in methanol, adjusting pH to 5–6 with acetic acid. Monitor by TLC and purify via column chromatography (hexane:EtOAc gradients) .

- Yield Optimization : Pre-cool reactants to 253 K for controlled exothermic reactions (e.g., with m-CPBA as an oxidizing agent) to minimize side products .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing with analogous compounds (e.g., substituted benzoxazines or pyrazole derivatives). Key signals:

- X-ray Crystallography : Crystallize from ethanol/dichloromethane. Analyze dihedral angles between aromatic rings (e.g., 32.38° between methoxyphenyl and benzooxazine rings) to confirm stereoelectronic effects .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., furan derivatives).

- Waste Management : Segregate halogenated by-products (e.g., from furan methylation) and neutralize with NaHCO₃ before disposal via licensed waste handlers .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles; avoid skin contact with amine intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and environmental fate?

Methodological Answer:

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), aqueous solubility, and blood-brain barrier penetration. Validate with HPLC retention times .

- Environmental Persistence : Apply EPI Suite to calculate biodegradation half-life (>60 days) and bioaccumulation potential (BCF > 1,000), suggesting moderate ecological risk .

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., antitubercular MIC or anticancer IC50) using standardized cell lines (e.g., H37Rv for tuberculosis, MCF-7 for breast cancer). Compare with positive controls (e.g., isoniazid, doxorubicin) .

- Mechanistic Studies : Perform kinase inhibition profiling or ROS generation assays to identify off-target effects that may explain variability .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.